5-[(Dimethylamino)methyl]thiophene-3-carbonitrile
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Overview
Description
5-[(Dimethylamino)methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a dimethylaminomethyl group and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]thiophene-3-carbonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under reflux conditions in the presence of a base such as sodium methoxide in methanol .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .
Scientific Research Applications
5-[(Dimethylamino)methyl]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylaminomethyl group can enhance the compound’s ability to interact with biological membranes and proteins, while the cyano group can participate in hydrogen bonding and other interactions. These properties contribute to its bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the dimethylaminomethyl group, resulting in different electronic properties and reactivity.
5-Methylthiophene-3-carbonitrile: Substituted with a methyl group instead of a dimethylaminomethyl group, leading to variations in steric and electronic effects.
2-Aminothiophene-3-carbonitrile:
Uniqueness
5-[(Dimethylamino)methyl]thiophene-3-carbonitrile is unique due to the presence of both the dimethylaminomethyl and cyano groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSVCNLINFLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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